molecular formula C17H14O5 B191349 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one CAS No. 75199-40-5

3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one

Cat. No.: B191349
CAS No.: 75199-40-5
M. Wt: 298.29 g/mol
InChI Key: PWSUUSZLVOWNGI-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a chromone core substituted with hydroxy and methoxy groups, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted precursors under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the starting materials are subjected to high temperatures and specific catalysts to form the chromone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The chromone ring can be reduced to form dihydrochromones.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydrochromones.

    Substitution: Various substituted chromones depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and antimicrobial properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Known for its antioxidant properties.

    3-(4-Hydroxyphenyl)amino)propanoic acid: Studied for its anticancer and antimicrobial activities.

    4-Hydroxyphenylpyruvic acid: An intermediate in amino acid metabolism with potential therapeutic applications.

Uniqueness

3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one stands out due to its unique combination of hydroxy and methoxy groups on the chromone core, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-15-7-12-14(8-16(15)21-2)22-9-13(17(12)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSUUSZLVOWNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452763
Record name 7-O-Methylglycitein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75199-40-5
Record name 7-O-Methylglycitein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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